molecular formula C9H9F2N B2456423 N-Cyclopropyl-3,5-difluoroaniline CAS No. 1506097-42-2

N-Cyclopropyl-3,5-difluoroaniline

Cat. No.: B2456423
CAS No.: 1506097-42-2
M. Wt: 169.175
InChI Key: ZBSYWQFSAXGDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3,5-difluoroaniline is an organic compound with the molecular formula C₉H₉F₂N It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two fluorine atoms at the 3 and 5 positions

Properties

IUPAC Name

N-cyclopropyl-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSYWQFSAXGDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506097-42-2
Record name N-cyclopropyl-3,5-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Cyclopropyl-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atoms contribute to its unique reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    3,5-Difluoroaniline: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.

    N-Cyclopropylaniline: Does not have fluorine substitutions, which affects its electronic properties and reactivity.

Uniqueness: N-Cyclopropyl-3,5-difluoroaniline is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties. This combination enhances its potential for specific applications in various fields.

Biological Activity

N-Cyclopropyl-3,5-difluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}F2_2N
  • Molecular Weight : 201.19 g/mol
  • CAS Number : 1506097-42-2
  • Physical Properties :
    • Melting Point: Data not available
    • Solubility: Soluble in organic solvents

The compound features a cyclopropyl group and two fluorine atoms attached to a phenyl ring, contributing to its distinct chemical reactivity and biological properties.

This compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The unique steric and electronic properties imparted by the cyclopropyl and fluorine groups enhance its binding affinity to various biomolecules, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial activity. However, specific studies are needed to validate these claims fully. Comparative studies with similar compounds show varying degrees of antimicrobial efficacy:

Compound NameAntimicrobial ActivityNotes
This compoundHypothesizedFurther studies needed for validation
4-Bromo-3,5-difluoroanilineModerateEstablished cytotoxic effects in vitro
N-(Cyclopropylmethyl)-3,5-difluoroanilineLowLacks halogen enhancements

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary findings suggest it may influence cancer cell growth through modulation of specific signaling pathways or enzyme activities. However, more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

  • Study on Fluorinated Compounds :
    A study highlighted the importance of fluorine substituents in enhancing the biological activity of compounds similar to this compound. The presence of fluorine enhances lipophilicity and binding affinity to target proteins, which is crucial for drug development .
  • Antibacterial Studies :
    Research on related fluorinated compounds has shown significant antibacterial activity against various pathogens, suggesting that this compound may share similar properties . Further investigations into its specific interactions with bacterial enzymes could provide insights into its potential as an antibacterial agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameUnique FeaturesBiological Activity
3,5-DifluoroanilineLacks cyclopropyl groupLower reactivity
N-CyclopropylanilineNo fluorine substitutionsAltered electronic properties

The combination of the cyclopropyl group and fluorine atoms in this compound enhances its potential for specific applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.